ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate
Description
Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate (CAS: 1020724-52-0) is a sulfinyl-containing ester derivative with a pyrazole core. Its molecular formula is C₉H₁₃N₃O₅S, and it has a molecular weight of 275.28 g/mol . The compound features a 5-methyl-3-nitro-pyrazole ring linked via a methylene bridge to a sulfinyl group, which is further connected to an ethyl acetate ester (Figure 1).
Properties
IUPAC Name |
ethyl 2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfinyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5S/c1-3-17-9(13)5-18(16)6-11-7(2)4-8(10-11)12(14)15/h4H,3,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHKLQFZNXLVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)CN1C(=CC(=N1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring The sulfinylmethyl group is often introduced via sulfoxidation reactions, where a thioether precursor is oxidized to the corresponding sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and reagents are selected to minimize costs and environmental impact, adhering to principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino-substituted pyrazoles.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and coordination compounds
Mechanism of Action
The mechanism of action of ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfinyl-Containing Pharmaceutical Agents
Dexlansoprazole
- Structure: A benzimidazole derivative with a sulfinyl group, trifluoroethoxy side chain, and dimethylamino substituent.
- Key Differences :
- Core heterocycle: Benzimidazole (vs. pyrazole in the target compound).
- Functional groups: Trifluoroethoxy and tertiary amine (vs. nitro and methyl groups).
- Applications : Proton pump inhibitor (PPI) used clinically for acid-related disorders. The sulfinyl group is critical for binding to H⁺/K⁺-ATPase enzymes .
- Synthesis : Involves diastereomeric complexation with chiral phosphoric acids and fractional crystallization .
Ranitidine-Related Compound C
- Structure : Contains a furan ring, sulfinyl group, and nitro-ethenediamine side chain.
- Key Differences :
- Core heterocycle: Furan (vs. pyrazole).
- Substituents: Nitro-ethenediamine (vs. nitro-pyrazole).
- Role : An impurity in ranitidine formulations, highlighting the importance of sulfinyl group stability in drug manufacturing .
Sulfinyl/Sulfonyl Esters and Heterocyclic Analogs
Methyl 2-(5-Iodo-7-Methyl-3-Methylsulfinyl-1-Benzofuran-2-yl)Acetate
- Structure : Benzofuran core with sulfinyl and ester groups.
- Key Differences: Core heterocycle: Benzofuran (vs. pyrazole).
- Research Findings : Exhibits π–π stacking, C–H∙∙∙O hydrogen bonds, and sulfinyl–sulfinyl interactions in crystal packing .
Ethyl 2-(((5-Methyl-3-Nitro-1H-Pyrazol-1-yl)Methyl)Sulfonyl)Acetate
- Structure : Sulfonyl analog of the target compound.
- Key Differences :
- Oxidation state: Sulfonyl (S=O₂, more oxidized) vs. sulfinyl (S=O).
- Reactivity: Sulfonyl groups are less nucleophilic but more thermally stable.
- Applications: Potential as a stable intermediate in oxidation-driven syntheses .
[5-Methyl-4-(4-Methylphenyl)Sulfanyl-2-Phenylpyrazol-3-yl] 2-Methoxyacetate
Data Tables: Structural and Functional Comparison
Key Research Findings and Insights
Sulfinyl Group Reactivity and Stability
- The sulfinyl group in the target compound introduces chirality, making enantiomeric resolution critical for applications (e.g., as seen in dexlansoprazole synthesis ).
- Sulfinyl derivatives are prone to oxidation to sulfonyl forms, as demonstrated in the synthesis of Ethyl 2-(((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)sulfonyl)acetate .
Solid-State Interactions
- Compounds like methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate exhibit intermolecular interactions (π–π stacking, C–H∙∙∙O bonds) that stabilize crystal structures . Similar analyses for the target compound are lacking but could leverage tools like SHELX for crystallographic validation.
Pharmacological Potential
- While the target compound lacks reported biological activity, structural analogs like dexlansoprazole highlight the therapeutic relevance of sulfinyl-containing heterocycles .
Biological Activity
Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for a variety of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects. The presence of the nitro group and sulfinyl moiety in this compound enhances its biological profile by potentially influencing its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the pyrazole nucleus have been tested against various models of inflammation, showing efficacy comparable to established anti-inflammatory drugs such as indomethacin and celecoxib . this compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
2. Anti-cancer Properties
Pyrazole derivatives have also been investigated for their anti-cancer potential. Studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells by modulating various signaling pathways . this compound's structure suggests it may interact with targets involved in tumor growth and metastasis.
3. Anti-microbial Activity
The anti-microbial properties of pyrazole derivatives are well-documented. This compound may exhibit activity against a range of pathogens, including bacteria and fungi. Compounds with similar structures have shown effectiveness against strains such as E. coli and Staphylococcus aureus in vitro .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : The sulfinyl group may enhance the compound's ability to inhibit specific enzymes involved in inflammatory pathways.
- Interaction with Receptors : The compound may bind to receptors or proteins involved in cell signaling, affecting processes such as cell proliferation and apoptosis.
Case Studies
Several studies highlight the biological activity of pyrazole derivatives similar to this compound:
Q & A
Q. What synthetic methodologies are commonly employed for ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate?
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting 5-methyl-3-nitro-1H-pyrazole derivatives with sulfinyl-containing electrophiles (e.g., chloromethylsulfinyl intermediates) under basic conditions. Ethanol or absolute alcohol is typically used as the solvent, with reflux (4–6 hours) to drive the reaction to completion. Reaction progress is monitored via TLC (e.g., chloroform:methanol, 7:3), and purification is achieved through recrystallization or column chromatography .
Q. How is structural characterization performed for this compound?
Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., sulfinyl S=O stretch at ~1050–1100 cm⁻¹, nitro group at ~1520 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., pyrazole ring protons, methyl groups).
- Mass spectrometry (EI/ESI) for molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental analysis to validate purity (>95%) .
Q. What safety precautions are essential despite its "non-hazardous" classification?
While classified as non-hazardous, decomposition at high temperatures (>200°C) may release toxic gases (e.g., nitrogen oxides, carbon monoxide). Use fume hoods during synthesis, avoid contact with strong oxidizers, and store in cool, dry conditions. Emergency protocols include rinsing eyes/skin with water for 15+ minutes and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can crystallographic data for this compound be validated?
Single-crystal X-ray diffraction (SCXRD) data should be processed using SHELXL for refinement and WinGX for structure solution. Validate geometric parameters (bond lengths/angles) against standard values (e.g., Cambridge Structural Database). Check for residual electron density peaks and ensure R-factors (R1 < 0.05) meet crystallographic standards. Use PLATON or CIF-check tools for symmetry validation and hydrogen-bonding analysis .
Q. What strategies resolve contradictions in pharmacological activity data?
For inconsistent bioassay results (e.g., variable anti-inflammatory activity):
- Re-evaluate purity via HPLC and confirm stereochemical stability (sulfinyl groups may racemize under acidic conditions).
- Use dose-response curves to assess potency (IC₅₀/EC₅₀) across multiple cell lines (e.g., RAW 264.7 macrophages for COX-2 inhibition).
- Cross-validate in vivo models (e.g., carrageenan-induced paw edema in rats) with controls for metabolic variability .
Q. How are hydrogen-bonding networks analyzed in its crystal structure?
Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D–H⋯A motifs). Use software like Mercury to visualize packing patterns and quantify intermolecular interactions (e.g., π–π stacking of pyrazole rings). Compare observed motifs with similar sulfinyl-containing compounds to identify stabilizing interactions .
Q. What computational methods predict its reactivity in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model sulfinyl group reactivity. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., sulfinyl sulfur). Solvent effects (e.g., ethanol polarity) are incorporated via PCM models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
